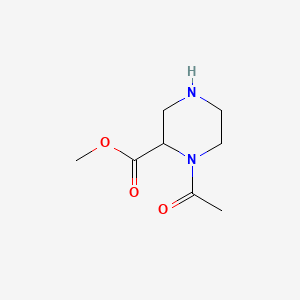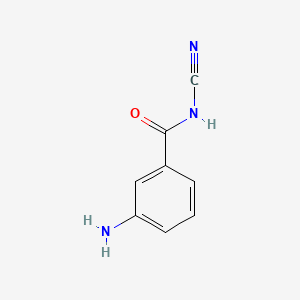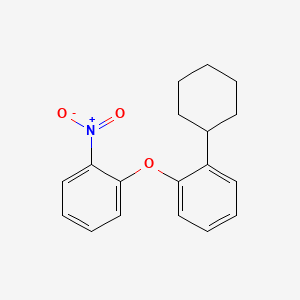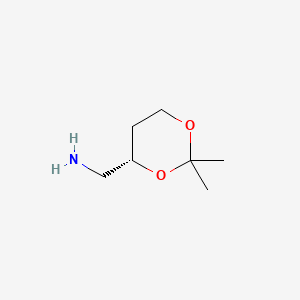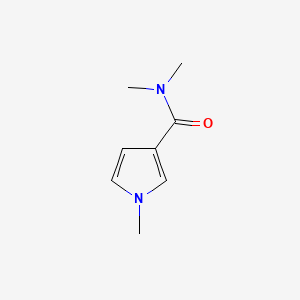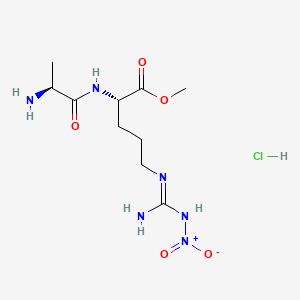
H-Ala-arg(NO2)-ome hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Ala-arg(NO2)-ome hydrochloride is a synthetic peptide derivative It is composed of alanyl and arginyl residues, with the arginyl residue being modified by a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-arg(NO2)-ome hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The nitro group is introduced to the arginyl residue through nitration reactions, which are carefully controlled to ensure specificity and yield.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of H-Ala-arg(NO2)-ome hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
H-Ala-arg(NO2)-ome hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Breakdown into individual amino acids.
Substitution: Formation of new peptide derivatives with different functional groups.
科学研究应用
H-Ala-arg(NO2)-ome hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of H-Ala-arg(NO2)-ome hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group modification can influence the binding affinity and specificity of the peptide, affecting its biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
H-Ala-arg-bNA·2 HCl: Another peptide derivative with a different functional group.
H-Ala-arg-AMC·HCl: A fluorogenic substrate used in enzymatic assays.
Uniqueness
H-Ala-arg(NO2)-ome hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and specificity, making it valuable for various research applications.
属性
IUPAC Name |
methyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-2-aminopropanoyl]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O5.ClH/c1-6(11)8(17)14-7(9(18)21-2)4-3-5-13-10(12)15-16(19)20;/h6-7H,3-5,11H2,1-2H3,(H,14,17)(H3,12,13,15);1H/t6-,7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWLKYWCGNLDL-LEUCUCNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Methylthio)-1H-benzo[d]imidazol-4-amine](/img/structure/B574889.png)

